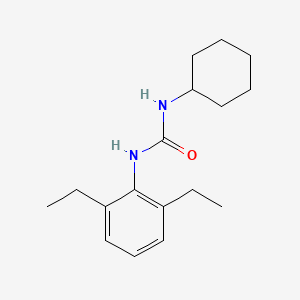![molecular formula C16H17N3OS B5719949 N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as FITU, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. Additionally, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is its potential applications in cancer research and the treatment of neurodegenerative diseases. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to be effective in inhibiting the growth of cancer cells and sensitizing them to chemotherapy drugs. Additionally, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
One of the limitations of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is its potential toxicity. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to be toxic to normal cells at high concentrations. Additionally, the mechanism of action of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood, which may limit its potential applications in scientific research.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One direction is to further investigate the mechanism of action of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. Understanding the mechanism of action may lead to the development of more effective cancer treatments and treatments for neurodegenerative diseases.
Another direction is to study the potential applications of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in other areas of scientific research. For example, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea may have potential applications in the treatment of infectious diseases or autoimmune diseases.
Finally, future studies may focus on the optimization of the synthesis method for N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. Improving the synthesis method may lead to higher yields and higher purity of the final product, which may facilitate further research on the compound.
Conclusion:
In conclusion, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, or N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, is a chemical compound that has been studied for its potential applications in scientific research. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the growth of cancer cells, sensitize them to chemotherapy drugs, and modulate the activity of certain neurotransmitters. Although the mechanism of action of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood, it has potential applications in cancer research and the treatment of neurodegenerative diseases. Future studies may focus on further investigating the mechanism of action of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, studying its potential applications in other areas of scientific research, and optimizing the synthesis method for the compound.
合成法
The synthesis of N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea involves the reaction of 2-(1H-indol-3-yl)ethylamine with 2-furylacetic acid to form the intermediate compound, which is then reacted with thiourea to form the final product, N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been studied for its potential applications in scientific research. One of the main applications is in the field of cancer research. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective in killing cancer cells. N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c21-16(19-11-13-4-3-9-20-13)17-8-7-12-10-18-15-6-2-1-5-14(12)15/h1-6,9-10,18H,7-8,11H2,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTASMWGVUHLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)


![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)


